molecular formula C6H13NO3 B3302484 2-Amino-4-methoxy-2-methylbutyric acid CAS No. 91724-73-1

2-Amino-4-methoxy-2-methylbutyric acid

Cat. No.: B3302484
CAS No.: 91724-73-1
M. Wt: 147.17 g/mol
InChI Key: WOTCLVZZFBUGGO-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-2-methylbutyric acid is an organic compound with the molecular formula C6H13NO3 This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-2-methylbutyric acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a suitable amino acid derivative with a methoxy-containing reagent. The reaction conditions often include the use of a base to facilitate the alkylation process and solvents such as ethanol or methanol to dissolve the reactants .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methoxy-2-methylbutyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-methoxy-2-methylbutyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-2-methylbutyric acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-4-methoxybenzoic acid
  • 2-Amino-2-methyl-4-methoxybutyric acid
  • 4-Methoxyphenylalanine

Comparison: 2-Amino-4-methoxy-2-methylbutyric acid is unique due to its specific substitution pattern on the butyric acid backbone. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence and position of the methoxy and methyl groups. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-amino-4-methoxy-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTCLVZZFBUGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methoxy-2-methylbutyric acid
Reactant of Route 2
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2-Amino-4-methoxy-2-methylbutyric acid
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Reactant of Route 6
2-Amino-4-methoxy-2-methylbutyric acid

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